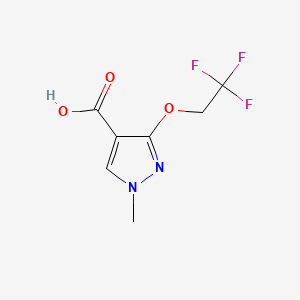

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

説明

特性

分子式 |

C7H7F3N2O3 |

|---|---|

分子量 |

224.14 g/mol |

IUPAC名 |

1-methyl-3-(2,2,2-trifluoroethoxy)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C7H7F3N2O3/c1-12-2-4(6(13)14)5(11-12)15-3-7(8,9)10/h2H,3H2,1H3,(H,13,14) |

InChIキー |

PNWICFGKHFWATL-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(C(=N1)OCC(F)(F)F)C(=O)O |

製品の起源 |

United States |

準備方法

Preparation Methods of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid

Stepwise Synthesis

Step 1: Formation of Fluorinated Acyl Intermediate

- Reagents: 2,2,2-trifluoroethyl acetyl halide (or analogous trifluoroethoxy acetyl halide), α,β-unsaturated ester, acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine).

- Solvent: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.

- Conditions: Low temperature (to control reactivity), dropwise addition of acyl halide to the ester solution.

- Reaction: Nucleophilic substitution/addition followed by alkaline hydrolysis to yield the α-trifluoroethoxy acetyl intermediate carboxylic acid.

Step 2: Condensation and Cyclization

- Reagents: Methylhydrazine aqueous solution.

- Catalyst: Sodium iodide or potassium iodide.

- Conditions: Low-temperature condensation followed by temperature increase under reduced pressure to promote cyclization.

- Outcome: Formation of crude 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid.

Step 3: Purification

- Method: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water, typically 35-65% alcohol).

- Conditions: Reflux heating for 1-2 hours, followed by cooling to 0-15 °C.

- Result: High purity product (>99% by HPLC), with yields typically ranging from 75% to 80%.

Representative Reaction Scheme

| Step | Reactants & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 2,2,2-trifluoroethyl acetyl halide + α,β-unsaturated ester + triethylamine in dioxane, low temp | α-trifluoroethoxy acetyl intermediate carboxylic acid | Controlled addition, alkaline hydrolysis |

| 2 | Intermediate + methylhydrazine (40% aq) + KI catalyst, low temp condensation, then heat under reduced pressure | Crude 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid | Cyclization step |

| 3 | Crude product recrystallized from 40% aqueous ethanol | Pure 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid | Purity >99%, yield ~75% |

Analysis of Reaction Parameters and Optimization

Catalyst Choice

- Potassium iodide (KI) or sodium iodide (NaI) are effective catalysts for the condensation/cyclization step.

- KI is preferred for better control and higher purity.

Solvent Selection for Recrystallization

- Mixtures of alcohols (methanol, ethanol, isopropanol) with water in ratios of 35-65% alcohol provide optimal solubility and crystallization behavior.

- Reflux followed by controlled cooling enhances crystal formation, improving purity and yield.

Temperature and Reaction Time

- Low-temperature addition (−30 to −20 °C) during condensation minimizes side reactions and isomer formation.

- Reaction times of approximately 2 hours after addition ensure complete conversion.

- Reflux during recrystallization for 1-2 hours ensures thorough purification.

Yield and Purity

| Parameter | Value |

|---|---|

| Yield (%) | 74.7 - 79.6 |

| Purity (HPLC %) | 99.3 - 99.6 |

| Isomer Ratio (target:isomer) | 95:5 to 96:4 |

Summary Table of Preparation Conditions

| Aspect | Details |

|---|---|

| Starting materials | 2,2,2-trifluoroethyl acetyl halide, α,β-unsaturated ester |

| Acid-binding agents | Triethylamine, N,N-diisopropylethylamine |

| Solvents | Dioxane, THF, DCM, 1,2-dichloroethane |

| Catalyst | Potassium iodide or sodium iodide |

| Reaction temperature | −30 to −20 °C (condensation), reflux (recrystallization) |

| Reaction time | ~2 hours (condensation), 1-2 hours (recrystallization) |

| Purification | Recrystallization from 35-65% aqueous alcohol |

| Yield | 75-80% |

| Purity | >99% (HPLC) |

| Isomer ratio | >95:5 target:isomer |

化学反応の分析

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

作用機序

The mechanism of action of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

類似化合物との比較

Key Observations :

Industrial Scalability :

- The trifluoromethyl variant is produced at scale using cost-effective acylation and chlorination steps .

- The trifluoroethoxy group may require specialized etherification reagents (e.g., trifluoroethyl halides), increasing production costs .

Commercial Availability and Cost

生物活性

1-Methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid (CAS No. 113100-53-1) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential applications in various fields such as medicine and agriculture.

- Molecular Formula : C₆H₅F₃N₂O₂

- Molecular Weight : 194.11 g/mol

- Structure : The compound features a pyrazole ring with a trifluoroethoxy group, which significantly influences its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, synthesized pyrazoles have shown effectiveness against various pathogenic bacteria. The in vitro assays indicated that certain derivatives of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid possess strong antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. In particular, it has been noted for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some studies reported that specific derivatives exhibited higher COX-2 selectivity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Antitubercular Activity

In vitro tests have shown promising antitubercular activity for certain pyrazole derivatives synthesized from 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid. The microplate Alamar Blue assay indicated that these compounds could inhibit the growth of Mycobacterium tuberculosis effectively .

Synthesis Methods

The synthesis of 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in determining yield and purity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Study on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a murine model. The results showed a marked reduction in paw edema when administered at specific dosages, highlighting its therapeutic potential in treating inflammatory diseases .

Data Table: Biological Activities Summary

Q & A

Q. What are the key synthetic routes for preparing 1-methyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Condensation and cyclization : Fluoroacetyl halides can react with dimethylamino vinyl methyl ketone to form intermediates, followed by ring-closing reactions with methyl hydrazine to yield pyrazole derivatives .

- Acyl chloride formation : The carboxylic acid group can be activated using thionyl chloride (SOCl₂) in dry toluene under reflux (90°C, 2 hours), achieving >95% conversion to the reactive carbonyl chloride intermediate .

- Oxidation : Alkaline oxidation of acetylated intermediates (e.g., 3-fluoroalkyl-1-methyl-4-acetylpyrazole) followed by acidification produces the final carboxylic acid .

Key variables : Reaction temperature, solvent choice (e.g., toluene vs. DMF), and stoichiometry of hydrazine derivatives critically affect yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., trifluoroethoxy group at position 3) and methyl group integration .

- IR : Peaks at ~1700 cm⁻¹ confirm the carboxylic acid moiety, while C-F stretches (~1100–1250 cm⁻¹) validate the trifluoroethoxy group .

- Mass spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]+ expected at m/z 283.04) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity, especially for detecting unreacted intermediates .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

The electron-withdrawing trifluoroethoxy group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Fluorine atoms reduce oxidative metabolism, extending half-life in vitro (e.g., t₁/₂ > 6 hours in hepatic microsomes) .

- Acidity : The carboxylic acid pKa is lowered (≈2.5–3.0), favoring ionization at physiological pH, which affects solubility and protein binding .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific enzymes?

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The trifluoroethoxy group’s steric bulk and electronegativity may occupy hydrophobic pockets or disrupt hydrogen bonding .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Fluorine’s inductive effect enhances electron-deficient regions, potentially improving binding to positively charged active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response refinement : Re-evaluate IC₅₀ values using standardized assays (e.g., ATP-based viability assays for cytotoxicity) to rule out false positives from impurities .

- Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., acyl glucuronides) that may contribute to observed discrepancies in potency .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes and identify critical interactions .

Q. How can synthetic byproducts be minimized during large-scale production?

- Process optimization : Use flow chemistry to control exothermic reactions (e.g., SOCl₂ activation) and reduce side products like sulfonic acid derivatives .

- Purification : Employ recrystallization from ethanol/water mixtures (1:3 v/v) or preparative HPLC with a C18 column to isolate the product in >99% purity .

Q. What are the challenges in assessing the compound’s pharmacokinetics, and how are they addressed?

- Solubility : The carboxylic acid’s pH-dependent solubility requires formulation with cyclodextrins or nanoemulsions for in vivo studies .

- Plasma protein binding : Equilibrium dialysis (≥90% binding observed for fluorinated analogs) may necessitate dose adjustments in animal models .

- Toxicology : Screen for reactive metabolites (e.g., glutathione adducts) using trapping agents in microsomal incubations .

Methodological Considerations

Q. What protocols ensure safe handling of intermediates like acyl chlorides?

- Controlled conditions : Conduct reactions under nitrogen to prevent hydrolysis. Use sealed systems for SOCl₂ to avoid HCl gas release .

- Quenching : Neutralize excess SOCl₂ with ice-cold sodium bicarbonate before disposal .

Q. How is regioselectivity achieved during pyrazole ring formation?

- Directing groups : Methyl groups at position 1 and electron-withdrawing substituents (e.g., trifluoroethoxy) at position 3 favor cyclization via thermodynamic control .

- Catalysis : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) promotes deprotonation and regioselective bond formation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Antibacterial : Broth microdilution (MIC determination) against Gram-negative pathogens (e.g., E. coli ATCC 25922) .

- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。